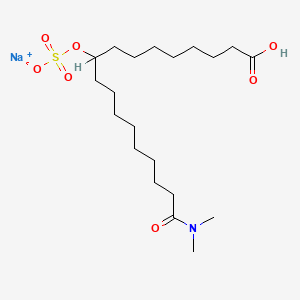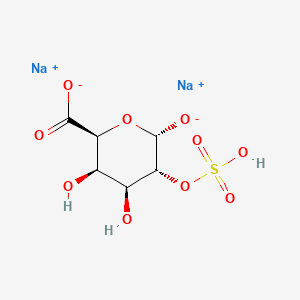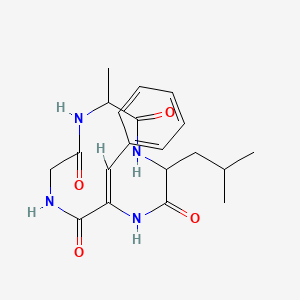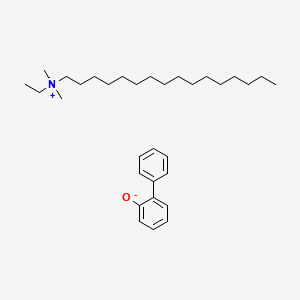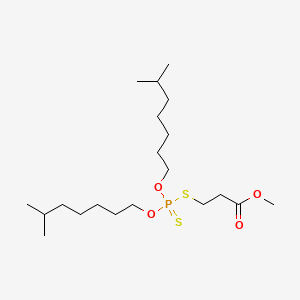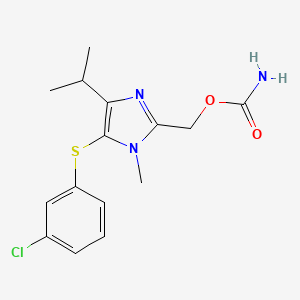
4-((2-Chloro-4-nitrophenyl)azo)-N-ethyl-N-(2-(octyloxy)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoprim , is a synthetic antibiotic used primarily to treat bacterial infections. It is particularly effective against urinary tract infections and is often used in combination with sulfamethoxazole. Trimethoprim works by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoprim is synthesized through a multi-step process. The synthesis typically begins with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form 3,4,5-trimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,4,5-trimethoxyphenethylamine. The final step involves the condensation of 3,4,5-trimethoxyphenethylamine with 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine under acidic conditions to yield Trimethoprim.
Industrial Production Methods
In industrial settings, the production of Trimethoprim involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Trimethoprim undergoes several types of chemical reactions, including:
Oxidation: Trimethoprim can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group in the intermediate stages of synthesis.
Substitution: Trimethoprim can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of Trimethoprim, which are often studied for their pharmacological properties and potential side effects.
Scientific Research Applications
Trimethoprim has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and drug interactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of combination therapies and as a standard in quality control for antibiotic production.
Mechanism of Action
Trimethoprim exerts its effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for the synthesis of nucleotides. By blocking this pathway, Trimethoprim effectively halts bacterial DNA synthesis, leading to the death of the bacterial cells. The molecular target is the dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another dihydrofolate reductase inhibitor, primarily used in cancer therapy.
Pyrimethamine: Used to treat protozoal infections, also inhibits dihydrofolate reductase.
Sulfamethoxazole: Often combined with Trimethoprim to enhance its antibacterial efficacy.
Uniqueness
Trimethoprim is unique in its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells
Properties
CAS No. |
93762-08-4 |
|---|---|
Molecular Formula |
C24H33ClN4O3 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-octoxyethyl)aniline |
InChI |
InChI=1S/C24H33ClN4O3/c1-3-5-6-7-8-9-17-32-18-16-28(4-2)21-12-10-20(11-13-21)26-27-24-15-14-22(29(30)31)19-23(24)25/h10-15,19H,3-9,16-18H2,1-2H3 |
InChI Key |
MYASRARSLCURFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




